molecular formula C9H10BF3O3 B1591324 (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid CAS No. 871125-70-1

(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid

Cat. No. B1591324
CAS RN: 871125-70-1
M. Wt: 233.98 g/mol
InChI Key: FRGFAHSCPSYBHI-UHFFFAOYSA-N
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Description

“(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid” is an organoborane compound with the molecular formula C9H10BF3O3 . It has an average mass of 233.980 Da and a monoisotopic mass of 234.067505 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, borinic acids, a subclass of organoborane compounds, are typically synthesized through the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with three fluorine atoms and a propoxy group. The phenyl ring is also bonded to a boronic acid group .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±52.0 °C at 760 mmHg, and a flash point of 158.6±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Catalysis

Tris(pentafluorophenyl)borane and related boron Lewis acids have been recognized for their role in catalytic processes, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Their ability to catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation makes them valuable in organic and organometallic chemistry (Erker, 2005).

Borylation Chemistry

The rise of main-group chemistry, particularly boron chemistry, over the past two decades has seen tris(pentafluorophenyl)borane become a prominent reagent. Its high Lewis acidity, attributed to the electronic effects of its C6F5 rings, makes it versatile in a myriad of reactions, including borylation, hydrogenation, and hydrosilylation. This reagent's steric bulk also allows it to function in frustrated Lewis pair (FLP) chemistry, showcasing its broad applicability in modern synthetic methodologies (Lawson & Melen, 2017).

Reduction Reactions

The effective catalysis of hydrosilylative reduction of tertiary and N-phenyl secondary amides by tris(pentafluorophenyl)boron highlights its functional group tolerance and efficiency in mild reduction conditions. This characteristic demonstrates the compound's utility in synthetic transformations, allowing for near-quantitative yields with minimal purification requirements (Chadwick, Kardelis, Lim, & Adronov, 2014).

Metallocene Activation

Tris(pentafluorophenyl)boron's strong Lewis acidity enables it to react with nitrogen-containing Lewis bases and non-basic substrates, producing coordination adducts. This property is particularly useful in metallocene activation for olefin polymerization, demonstrating the compound's significant role in industrial polymer production (Focante, Mercandelli, Sironi, & Resconi, 2006).

Mechanism of Action

    Target of Action

    Boronic acids, such as “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid”, are often used as reagents in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of these reactions are typically carbon atoms in organic compounds that are to be coupled .

    Mode of Action

    In the Suzuki-Miyaura cross-coupling reaction, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base . The boronic acid donates its organoboron group to the palladium catalyst, which then transfers it to the organic halide .

    Biochemical Pathways

    The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for creating complex organic compounds . The products of these reactions can be used as intermediates in further reactions, leading to a wide range of downstream effects depending on the specific pathway.

    Result of Action

    The primary result of the action of boronic acids in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.

Biochemical Analysis

Biochemical Properties

(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play critical roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by this compound can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the formation of covalent bonds with target biomolecules. The boronic acid group of this compound can form reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is particularly relevant in the context of serine proteases, where the formation of a covalent adduct with the active site serine residue results in the inhibition of enzymatic activity. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. The extent of these effects can diminish over time due to the degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolic transformations can influence the bioavailability and activity of this compound, as well as its potential for toxicity. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments. Once inside the cell, this compound can interact with intracellular proteins and other biomolecules, influencing its localization and activity. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. The presence of specific targeting signals can direct this compound to particular organelles, where it can exert its biochemical effects. Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the localization and stability of this compound within cells .

properties

IUPAC Name

(2,4,6-trifluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15/h4,14-15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGFAHSCPSYBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584717
Record name (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871125-70-1
Record name B-(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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